molecular formula C16H16N2O4 B3405771 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide CAS No. 1421587-57-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide

Cat. No. B3405771
CAS RN: 1421587-57-6
M. Wt: 300.31
InChI Key: CANNTKIWGGDMSW-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide, also known as BMDAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in drug development. BMDAM belongs to the class of acrylamide derivatives and has been shown to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is not fully understood. However, it has been suggested that (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide exerts its effects through the inhibition of various signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway. (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is its potential application in drug development. (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has been shown to exhibit activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide is its potential toxicity. Further studies are needed to determine the safety and toxicity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide.

Future Directions

There are several future directions for the study of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide. One direction is to further explore the mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide. Understanding the mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide may provide insights into its potential application in drug development. Another direction is to investigate the safety and toxicity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide. Further studies are needed to determine the safety and toxicity of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide before it can be considered for clinical use. Additionally, future studies may focus on the development of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide derivatives with improved efficacy and safety profiles.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has been extensively studied for its potential application in drug development. It has been shown to exhibit activity against various diseases such as cancer, inflammation, and neurodegenerative disorders. (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-8-13(22-18-11)6-7-17-16(19)5-3-12-2-4-14-15(9-12)21-10-20-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANNTKIWGGDMSW-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
Reactant of Route 2
Reactant of Route 2
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
Reactant of Route 3
Reactant of Route 3
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
Reactant of Route 4
Reactant of Route 4
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
Reactant of Route 5
Reactant of Route 5
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
Reactant of Route 6
Reactant of Route 6
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.